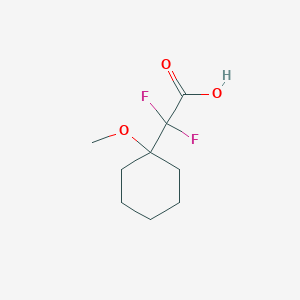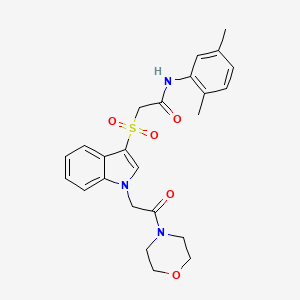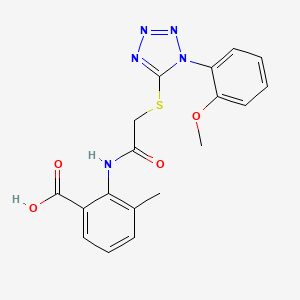![molecular formula C12H12FLiO4 B2775431 Lithium;3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonyl]benzoate CAS No. 2287301-58-8](/img/structure/B2775431.png)
Lithium;3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonyl]benzoate, commonly known as LiFMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. LiFMP is a derivative of lithium, an element that has been used for decades as a mood stabilizer in the treatment of bipolar disorder. The synthesis of LiFMP is a complex process that involves several steps, and its mechanism of action is not yet fully understood. However, recent studies have shown promising results in its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
Applications De Recherche Scientifique
pH-independent Fluorescent Chemosensor for Lithium Ion Sensing
A novel approach to lithium ion sensing has been developed through the design and synthesis of a lithium fluoroionophore and its derivative. These compounds, known as KLI-1 and KLI-2, demonstrate high selectivity for Li+ ions, showcasing no response to major biological interfering cations or pH changes in a range from pH 3-10. The fluoroionophores employ a tetramethyl "blocking subunit" with a 14-crown-4 as a Li+-selective binding site and 4-methylcoumarin as a fluorophore, enabling quantitative measurements of lithium in clinical samples (Citterio et al., 2007).
Stable Solid-Electrolyte-Interphase Layer in Lithium Metal Batteries
Research into carbonate-based lithium metal batteries has identified the electron-donating nature of the methyl group in toluene as a co-solvent that shifts the reduction priority, resulting in a more uniform and rigid solid-electrolyte-interphase (SEI) layer. This contributes to long-term cyclability and safety, addressing dendritic growth and the formation of a nonuniform SEI layer (Yoo et al., 2018).
Electrochemically and Thermally Stable Lithium Salts
New lithium salts, including lithium bis[tetrafluoro-1,2-benzene-diolato(2-)-O,O']borate and lithium bis[3-fluoro-1,2-benzenediolato(2-)-O,O']borate, have been synthesized and analyzed for their application in lithium batteries. These salts demonstrate increased electrochemical windows and stability, attributed to the electron-withdrawing effects of fluorine (Barthel et al., 1996).
Asymmetric Synthesis of α-Fluoroalkyl Amino Compounds
A methodology has been developed for the asymmetric addition reactions between α-lithium derivatives of enantiomerically pure sulfoxides and N-(p-methoxyphenyl)aldimines, yielding α-fluoroalkyl β-sulfinylamines. This process facilitates the preparation of enantiomerically pure α-fluoroalkylalkylamines and α-fluoroalkyl-β-hydroxyalkylamines, pivotal for biomedicinal applications (Bravo et al., 1998).
High Rate and Stable Cycling of Lithium Metal Anode
The use of highly concentrated electrolytes composed of ether solvents and lithium bis(fluorosulfonyl)imide salt has been shown to enable high-rate cycling of a lithium metal anode at high Coulombic efficiency without dendrite growth. This advancement could lead to practical applications for lithium metal anodes in rechargeable batteries, enhancing their safety and efficiency (Qian et al., 2015).
Propriétés
IUPAC Name |
lithium;3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO4.Li/c1-12(2,3)17-11(16)8-5-4-7(10(14)15)6-9(8)13;/h4-6H,1-3H3,(H,14,15);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSPKCWCQCMDNS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)OC(=O)C1=C(C=C(C=C1)C(=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FLiO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-(2-methoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2775349.png)

![2-((4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methyl)quinazolin-4(3H)-one oxalate](/img/structure/B2775353.png)


![N-(2-(1H-indol-3-yl)ethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2775362.png)
![N-(2-chlorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2775363.png)
![ethyl 2-(8-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)


![[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B2775369.png)
![Tert-butyl N-[(4-amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate;hydrochloride](/img/structure/B2775370.png)
